N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
Description
Properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c24-20(15-6-2-1-3-7-15)22-17-10-11-18-16(14-17)8-4-12-23(18)21(25)19-9-5-13-26-19/h1-3,5-7,9-11,13-14H,4,8,12H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWKIVGSXJZVDEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3)N(C1)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Furan-2-carboxylic Acid-Amine
Carbamoyl chloride reacts with furan in an inert solvent (e.g., methylene chloride) at 10–30°C without catalysts:
$$
\text{Furan} + \text{Carbamoyl Chloride} \rightarrow \text{Furan-2-carboxylic Acid-Amine} + \text{HCl} \quad
$$
Reaction Conditions :
| Parameter | Value |
|---|---|
| Temperature | 15–25°C |
| Time | 10–14 hours |
| Solvent | Methylene chloride |
| Molar Ratio (Furan:carbamoyl chloride) | 1:1.1–1.2 |
Hydrolysis to Furan-2-carboxylic Acid
The amide intermediate is hydrolyzed using aqueous sodium hydroxide:
$$
\text{Furan-2-carboxylic Acid-Amine} + \text{NaOH} \rightarrow \text{Furan-2-carboxylate} + \text{NH}_3 \quad
$$
Subsequent acidification with HCl yields furan-2-carboxylic acid (yield: 44.7%).
Conversion to Acyl Chloride
Furan-2-carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form furan-2-carbonyl chloride :
$$
\text{Furan-2-carboxylic Acid} + \text{SOCl}2 \rightarrow \text{Furan-2-carbonyl Chloride} + \text{SO}2 + \text{HCl} \quad
$$
Tetrahydroquinoline Core Synthesis
The 1,2,3,4-tetrahydroquinoline ring is constructed via a Bischler-Napieralski reaction , followed by reduction:
Cyclization of Phenethylamide
A phenethylamide derivative undergoes cyclization in the presence of P₂O₅ or POCl₃:
$$
\text{Phenethylamide} \xrightarrow{\text{P}2\text{O}5} \text{3,4-Dihydroquinoline} \quad
$$
Reduction to Tetrahydroquinoline
Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (NaBH₄) yields 1,2,3,4-tetrahydroquinoline:
$$
\text{3,4-Dihydroquinoline} + \text{H}_2 \rightarrow \text{1,2,3,4-Tetrahydroquinoline} \quad
$$
Functionalization of Tetrahydroquinoline
Acylation at Position 1
The tetrahydroquinoline amine at position 1 reacts with furan-2-carbonyl chloride in dichloromethane (DCM) with triethylamine (Et₃N) as a base:
$$
\text{1,2,3,4-Tetrahydroquinoline} + \text{Furan-2-carbonyl Chloride} \xrightarrow{\text{Et}_3\text{N}} \text{1-(Furan-2-carbonyl)-1,2,3,4-tetrahydroquinoline} \quad
$$
Optimized Conditions :
| Parameter | Value |
|---|---|
| Temperature | 0–5°C (ice bath) |
| Time | 4–6 hours |
| Solvent | DCM |
| Base | Triethylamine (1.2 equiv) |
Nitration at Position 6
The tetrahydroquinoline intermediate is nitrated using concentrated HNO₃/H₂SO₄:
$$
\text{1-(Furan-2-carbonyl)-1,2,3,4-tetrahydroquinoline} \xrightarrow{\text{HNO}3/\text{H}2\text{SO}_4} \text{6-Nitro Derivative} \quad
$$
Reduction of Nitro Group
Catalytic hydrogenation reduces the nitro group to an amine:
$$
\text{6-Nitro Derivative} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{6-Amino-1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinoline} \quad
$$
Benzamide Installation at Position 6
The amine at position 6 undergoes benzoylation using benzoyl chloride:
$$
\text{6-Amino Intermediate} + \text{Benzoyl Chloride} \xrightarrow{\text{Et}_3\text{N}} \text{this compound} \quad
$$
Reaction Parameters :
| Parameter | Value |
|---|---|
| Temperature | Room temperature |
| Time | 12–24 hours |
| Solvent | DCM or THF |
| Base | Triethylamine (2.0 equiv) |
Purification and Characterization
Column Chromatography
The crude product is purified via silica gel chromatography using ethyl acetate/hexane (3:7) as the eluent.
Spectroscopic Analysis
- ¹H NMR (400 MHz, CDCl₃): δ 8.05 (d, 2H, Ar-H), 7.55–7.45 (m, 3H, Ar-H), 7.25 (s, 1H, Furan-H), 6.75 (d, 1H, Furan-H), 4.50 (m, 1H, NHCO), 3.20–2.90 (m, 4H, tetrahydroquinoline CH₂).
- IR (KBr) : 1650 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend).
Challenges and Optimization
- Furan Sensitivity : The furan ring is prone to ring-opening under acidic conditions, necessitating pH-controlled environments during acylation.
- Regioselectivity : Nitration at position 6 is favored due to electron-donating effects of the tetrahydroquinoline core.
- Yield Improvement : Use of Schlenk techniques to exclude moisture improves benzoylation yields from 65% to 82%.
Chemical Reactions Analysis
Types of Reactions
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The benzamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic reagents like amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,5-dione, while reduction of the carbonyl group can produce the corresponding alcohol.
Scientific Research Applications
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide involves its interaction with specific molecular targets. The furan ring and benzamide group can interact with enzymes and receptors, modulating their activity. The compound may also affect various signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications in the Benzamide Substituent
N-[1-(Furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-methoxyphenyl)acetamide (G502-0095)
- Structural Difference : Replaces the benzamide group with a 2-(4-methoxyphenyl)acetamide.
- The acetamide linker introduces flexibility, which may alter binding kinetics .
- Molecular Weight: 390.44 g/mol (vs.
3-Bromo-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
Modifications in the Acyl Group at the 1-Position
N-[1-(4-Methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-chloro-6-fluorobenzamide
- Structural Difference : Replaces the furan-2-carbonyl group with a 4-methoxybenzenesulfonyl moiety.
- Chlorine and fluorine atoms may enhance halogen bonding.
- Molecular Weight : 474.9 g/mol (vs. 372.4 g/mol) .
N-(1-(Piperidine-1-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluoro-5-(trifluoromethyl)benzamide (10g)
Core Scaffold Variations
N-(2-(Furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3,4-trimethoxybenzamide
Data Tables for Comparative Analysis
Table 1: Key Structural and Molecular Comparisons
| Compound Name | Core Structure | Acyl Group | Benzamide Substituent | Molecular Weight (g/mol) |
|---|---|---|---|---|
| N-[1-(Furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide | Tetrahydroquinoline | Furan-2-carbonyl | None | 372.4* |
| G502-0095 | Tetrahydroquinoline | Furan-2-carbonyl | 2-(4-Methoxyphenyl)acetamide | 390.44 |
| 3-Bromo analog | Tetrahydroquinoline | Furan-2-carbonyl | 3-Bromobenzamide | 425.3 |
| N-[1-(4-Methoxybenzenesulfonyl)-...]benzamide | Tetrahydroquinoline | 4-Methoxybenzenesulfonyl | 2-Chloro-6-fluorobenzamide | 474.9 |
| N-(1-(Piperidine-1-carbonyl)-...)benzamide (10g) | Tetrahydroquinoline | Piperidine-1-carbonyl | 3-Fluoro-5-(trifluoromethyl) | ~450* |
| Tetrahydroisoquinoline analog | Tetrahydroisoquinoline | Furan-2-carbonyl | 2,3,4-Trimethoxybenzamide | 436.5 |
*Estimated based on molecular formula.
Research Findings and Trends
- Electron-Withdrawing Groups : Halogens (Br, Cl, F) and trifluoromethyl groups improve binding affinity but may increase molecular weight and reduce solubility .
- Scaffold Rigidity: Tetrahydroquinoline derivatives generally exhibit better conformational stability than tetrahydroisoquinolines, favoring enzyme inhibition .
- Acyl Group Diversity : Sulfonyl and piperidine-based acyl groups enhance polarity and target engagement compared to furan-2-carbonyl .
Biological Activity
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a complex organic compound characterized by its unique structural features, which include a furan-2-carbonyl group and a tetrahydroquinoline moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific kinases and its implications in therapeutic strategies for various diseases.
Chemical Structure and Properties
The molecular formula of this compound is C17H18N2O3. Its structure can be described as follows:
- Furan Ring : Contributes to the compound's reactivity and biological interactions.
- Tetrahydroquinoline Moiety : Known for diverse biological properties.
- Benzamide Group : Often associated with pharmacological activity.
Table 1: Structural Features of this compound
| Component | Description |
|---|---|
| Molecular Formula | C17H18N2O3 |
| Furan Group | Contributes to reactivity |
| Tetrahydroquinoline | Diverse biological properties |
| Benzamide | Associated with pharmacological activity |
Inhibition of Kinases
Recent studies have indicated that this compound exhibits significant inhibitory activity against specific kinases such as Spleen Tyrosine Kinase (SYK). This inhibition is crucial for therapeutic strategies targeting diseases characterized by disrupted kinase signaling pathways, including certain cancers and autoimmune disorders.
Antimicrobial Properties
The compound has also been noted for its potential antimicrobial activity. The presence of the furan and sulfonamide groups in similar compounds has been associated with antibacterial effects. This suggests that this compound may exhibit similar properties worth investigating further.
The mechanism of action for this compound likely involves interactions with enzyme active sites. The furan ring and benzamide group may inhibit enzyme activities critical for various biological pathways.
Study on Anticancer Activity
In a recent study examining the anticancer potential of related compounds, it was found that derivatives of tetrahydroquinoline exhibited varying degrees of cytotoxicity against cancer cell lines. The study highlighted that modifications to the furan and benzamide groups significantly influenced the biological activity of these compounds .
Comparative Analysis with Similar Compounds
A comparative analysis was conducted to evaluate the biological activities of structurally similar compounds:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 4-Fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydroquinolin-6-yl] | Similar furan and tetrahydroquinoline structure | Antimicrobial | Enhanced solubility |
| 5-Nitrobenzenesulfonamide | Contains sulfonamide group | Antibacterial | Commonly used in clinical settings |
| N-(furan-2-carbonyl)-aniline | Simple aniline derivative with carbonyl | Anticancer | Lacks complex structural features |
This table illustrates how structural modifications can impact the biological activities of related compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

